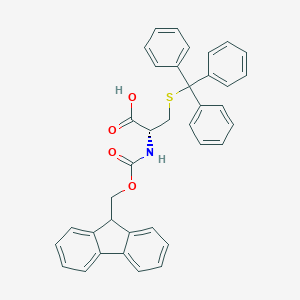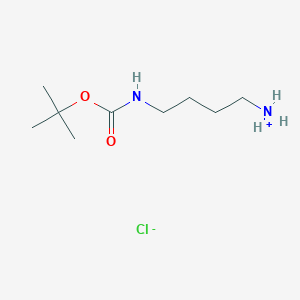
Fmoc-Cys(Trt)-OH
Übersicht
Beschreibung
Fmoc-Cys(Trt)-OH: ist ein Derivat von Cystein, einer Aminosäure, bei dem die Thiolgruppe durch eine Tritylgruppe und die Aminogruppe durch eine 9-Fluorenylmethoxycarbonylgruppe geschützt ist. Diese Verbindung wird häufig in der Peptidsynthese verwendet, insbesondere in der Festphasensynthese von Peptiden, da sie stabil ist und sich leicht deprotektieren lässt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise den Schutz der Cystein-Thiolgruppe mit einer Tritylgruppe und der Aminogruppe mit einer 9-Fluorenylmethoxycarbonylgruppe. Der Prozess beginnt mit der Reaktion von Cystein mit Tritylchlorid in Gegenwart einer Base, um das tritylgeschützte Cystein zu bilden. Dieser Zwischenstoff wird dann mit 9-Fluorenylmethoxycarbonylchlorid umgesetzt, um this compound zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und Festphasenpeptidsynthesetechniken, um hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Chemie: Fmoc-Cys(Trt)-OH wird in großem Umfang bei der Synthese komplexer Peptide und Proteine verwendet. Es ermöglicht den selektiven Schutz und die Deprotektion von Cysteinketten, wodurch die Synthese von Peptiden mit mehreren Disulfidbrücken erleichtert wird .
Biologie: In der biologischen Forschung wird this compound zur Synthese von Peptiden verwendet, die als Sonden oder Inhibitoren in verschiedenen biochemischen Assays eingesetzt werden .
Medizin: In der pharmazeutischen Chemie werden Peptide, die mit this compound synthetisiert wurden, bei der Entwicklung von Therapeutika eingesetzt, einschließlich peptidbasierter Medikamente und Impfstoffen .
Industrie: In der pharmazeutischen Industrie wird this compound zur großtechnischen Synthese von Peptidarzneimitteln und anderen bioaktiven Peptiden verwendet .
Wirkmechanismus
Die Hauptfunktion von this compound besteht darin, die Thiol- und Aminogruppen von Cystein während der Peptidsynthese zu schützen. Die Tritylgruppe schützt die Thiolgruppe vor Oxidation und anderen Nebenreaktionen, während die 9-Fluorenylmethoxycarbonylgruppe die Aminogruppe vor unerwünschten Reaktionen schützt. Diese Schutzgruppen können unter bestimmten Bedingungen selektiv entfernt werden, wodurch eine kontrollierte Synthese von Peptiden ermöglicht wird .
Wirkmechanismus
Target of Action
The primary target of Fmoc-Cys(Trt)-OH is the cysteine thiol group in peptides and proteins . The compound plays a crucial role in the protection and subsequent deprotection of cysteine, which is essential for the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Mode of Action
This compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The compound is used in the Fmoc-based solid-phase synthesis of peptide a-thioesters, a key intermediate for the convergent synthesis of proteins . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins. The compound enables the direct Fmoc-based solid-phase synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This process is facilitated by the compound’s ability to protect and subsequently deprotect the cysteine thiol group .
Pharmacokinetics
It’s worth noting that the compound’s stability and efficacy can be influenced by various factors, including the conditions used for its deprotection .
Result of Action
The result of this compound’s action is the successful synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This enables the creation of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in its use in Fmoc-based solid-phase peptide synthesis . Additionally, the conditions used for its deprotection can also impact its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OH typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a 9-fluorenylmethoxycarbonyl group. The process begins with the reaction of cysteine with trityl chloride in the presence of a base to form the trityl-protected cysteine. This intermediate is then reacted with 9-fluorenylmethoxycarbonyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fmoc-Cys(Trt)-OH durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Deprotektionsreaktionen: Die Trityl- und 9-Fluorenylmethoxycarbonylgruppen können jeweils unter sauren und basischen Bedingungen entfernt werden.
Kupplungsreaktionen: Es kann mit anderen Aminosäuren oder Peptiden unter Verwendung von Carbodiimid-basierten Kupplungsreagenzien gekoppelt werden.
Häufige Reagenzien und Bedingungen:
Kupplung: Carbodiimidreagenzien wie N,N'-Diisopropylcarbodiimid werden für Peptidkupplungsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Deprotektiertes Cystein: Die Entfernung der Schutzgruppen ergibt freies Cystein.
Peptidketten: Kupplungsreaktionen führen zur Bildung von Peptidketten mit Cysteinketten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Fmoc-Cys(Acm)-OH: Diese Verbindung verwendet eine Acetamidomethylgruppe, um die Thiolgruppe anstelle einer Tritylgruppe zu schützen.
Fmoc-Cys(Mob)-OH: Diese Verbindung verwendet eine Methoxybenzylgruppe für den Thiol-Schutz.
Einzigartigkeit: Fmoc-Cys(Trt)-OH ist einzigartig aufgrund der Stabilität und der einfachen Entfernung der Trityl- und 9-Fluorenylmethoxycarbonyl-Schutzgruppen. Dies macht es besonders nützlich bei der Synthese von Peptiden mit komplexen Strukturen und mehreren Disulfidbrücken .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPUVPNPAJWHZ-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145699 | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103213-32-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103213-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















